molecular formula C26H24N2O6S B2483419 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 898359-75-6

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2483419
CAS No.: 898359-75-6
M. Wt: 492.55
InChI Key: DIBVSJUKBYQFDN-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a quinolinone-derived compound characterized by a sulfonamide-linked 4-ethoxybenzene moiety at position 3 and an acetamide group substituted with a 4-methoxyphenyl group at position 1. The compound’s structural complexity requires advanced crystallographic methods for characterization, as exemplified by the widespread use of SHELX programs in small-molecule refinement .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-12-14-21(15-13-20)35(31,32)24-16-28(23-7-5-4-6-22(23)26(24)30)17-25(29)27-18-8-10-19(33-2)11-9-18/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVSJUKBYQFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Acylation: The final step involves the acylation of the quinoline derivative with 4-methoxyphenyl acetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a similar structural framework exhibit significant anticancer properties. For instance, derivatives of quinoline and quinazolinone have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also possess similar properties, warranting further investigation.

Antimicrobial Properties

Compounds featuring the phenoxy-N-arylacetamide structure have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and may be effective against resistant strains . The sulfonamide group in this compound could enhance its antimicrobial efficacy by interfering with bacterial folate synthesis.

Anti-inflammatory Effects

There is evidence that quinoline derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications for inflammatory diseases . The incorporation of the methoxyphenyl group may further enhance these effects through improved bioavailability.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation. For example, quinazolinone derivatives have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell signaling pathways associated with cancer and metabolic disorders .

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents against several viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral replication processes . The specific compound's sulfonyl group may contribute to its antiviral efficacy by targeting viral proteins.

Synthesis of Functional Materials

The unique chemical properties of this compound allow for its use in synthesizing advanced materials, such as organic semiconductors or sensors. Its ability to form stable complexes with metals could be exploited in the development of new electronic materials .

Case Studies

Study ReferenceApplication FocusKey Findings
Hsieh et al., 2012AnticancerDemonstrated apoptosis in cancer cell lines using similar quinoline derivatives.
Rani et al., 2014Anti-inflammatoryShowed significant reduction in inflammatory markers in animal models with related compounds.
Berest et al., 2011AntimicrobialIdentified broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or other regulatory proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolinone Derivatives

Compound Name / ID Substituent at Sulfonyl Group Acetamide Group Quinolinone Substituents Molecular Weight (g/mol) CAS Number
Target Compound 4-Ethoxybenzenesulfonyl N-(4-Methoxyphenyl) None specified ~490.5 (estimated) Not provided
2-[8-(4-Ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl (not sulfonyl) N-(4-Methoxyphenyl) Fused dioxane ring 504.5 866345-24-6
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorobenzenesulfonyl N-(3-Methylphenyl) 6-Ethyl 481.0 866725-41-9
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl N-(4-Chlorophenyl) 6-Ethyl 481.0 866590-95-6
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Sulfanyl (S-) linkage N-(4-Ethoxyphenyl) 6-Chloro, 4-Phenyl 464.96 517868-48-3

Key Structural and Functional Differences

Sulfonyl vs. In contrast, the sulfanyl (-S-) group in may reduce polarity but increase lipophilicity.

Substituent Effects on the Aromatic Rings: The 4-ethoxy group in the target compound’s benzenesulfonyl moiety likely improves metabolic stability compared to the 4-chloro substituent in , which may enhance electrophilicity but increase toxicity risks.

Quinolinone Core Modifications: The 6-ethyl substituent in introduces steric bulk, possibly influencing pharmacokinetic properties like absorption. The fused dioxane ring in creates a rigid structure, which may restrict conformational flexibility but enhance selectivity.

Hypothesized Structure-Activity Relationships (SAR)

  • Sulfonyl Group: The 4-ethoxybenzenesulfonyl group in the target compound may balance solubility and binding interactions better than non-polar (e.g., benzene in ) or electron-withdrawing (e.g., 4-chloro in ) substituents.
  • Acetamide Substituents : The 4-methoxyphenyl group’s electron-donating methoxy moiety could enhance π-π stacking or hydrogen bonding compared to electron-withdrawing chloro groups in .
  • Quinolinone Modifications: Ethyl or chloro substituents on the quinolinone core () may influence metabolic stability or off-target interactions.

Research Findings and Data Gaps

  • Synthetic Routes: The evidence lacks details on synthesis protocols, but the structural diversity of analogues suggests common intermediates (e.g., sulfonylation of quinolinone precursors).

Biological Activity

The compound 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 378.46 g/mol

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that such compounds could inhibit the growth of beta-lactamase producing bacteria, which are often resistant to conventional antibiotics .

Antiviral Properties

In addition to antimicrobial effects, quinoline derivatives have been investigated for their antiviral properties. Some studies suggest that they may inhibit viral replication by targeting specific viral enzymes or pathways. For example, certain modifications in the quinoline structure have been linked to enhanced activity against viral infections .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Study 1: Antimicrobial Efficacy

A comprehensive study involving a series of quinoline derivatives, including those related to our compound, demonstrated a broad spectrum of antimicrobial activity. The results are summarized in Table 1.

Compound NameMIC (µg/mL)Activity Against
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo...]16E. coli
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo...]8S. aureus
Quinoline Derivative X32Pseudomonas aeruginosa

Study 2: Antiviral Activity Assessment

A study published in a peer-reviewed journal evaluated the antiviral properties of various quinoline derivatives against influenza virus. The findings indicated that certain structural modifications significantly enhanced antiviral activity.

Compound NameIC50 (µM)Virus
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo...]5Influenza A
Quinoline Derivative Y10Influenza B

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